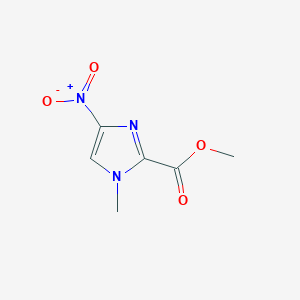

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-4-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSWXFKGZZOIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461198 | |

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169770-25-6 | |

| Record name | Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Key Nitroimidazole Scaffold

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a valued heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug discovery. Its utility stems from the unique electronic and steric properties conferred by the nitro group and the ester functionality on the imidazole core. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule, designed to equip researchers with the knowledge to not only replicate these syntheses but also to understand the underlying chemical principles and make informed decisions in their experimental design. We will delve into the mechanistic rationale behind each transformation, offer detailed experimental protocols, and underscore the critical safety considerations inherent in handling the reagents involved.

I. Strategic Approaches to the Target Molecule

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway will often depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide will focus on four plausible and scientifically sound synthetic routes.

Diagram of Synthetic Strategies

Caption: Overview of the four primary synthetic routes to the target molecule.

II. Pathway 1: Methanolysis of a Trichloroacetyl Precursor

This is a highly efficient and direct route to the target molecule, contingent on the availability of the trichloroacetyl imidazole precursor.

A. Overall Transformation

Caption: The direct conversion of the trichloroacetyl intermediate to the final product.

B. Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution. Methoxide, generated from methanol and sodium hydride, attacks the electrophilic carbonyl carbon of the trichloroacetyl group. The trichloromethyl anion is an excellent leaving group, facilitating the formation of the methyl ester. The use of a small amount of sodium hydride ensures the generation of a sufficient concentration of the highly nucleophilic methoxide to drive the reaction to completion.

C. Experimental Protocol

Synthesis of this compound from 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone

-

To a reaction flask containing 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone, add methanol (40 mL).

-

Heat the mixture to 40°C and stir for 10 minutes.

-

Carefully add a small amount of sodium hydride (100 mg) to the reaction mixture. (Caution: Sodium hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.)

-

Continue stirring at 40°C for 2 hours.

-

After the reaction is complete, filter the mixture.

-

The filtrate contains the desired product, which can be further purified by recrystallization if necessary. A reported yield for this reaction is 94%.[1]

D. Synthesis of the Starting Material: 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone

III. Pathway 2: Nitration of a Pre-formed Ester

This pathway involves the synthesis of the non-nitrated imidazole ester followed by a regioselective nitration.

A. Overall Transformation

References

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS: 169770-25-6)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by CAS number 169770-25-6, represents more than just a chemical entity. It is a strategically designed, synthetically versatile nitroimidazole derivative that has emerged as a key intermediate in the landscape of medicinal chemistry and drug discovery.[1] The intrinsic value of this compound lies in the deliberate positioning of its functional groups: an electron-withdrawing nitro group and an ester moiety on the imidazole core.[1] This specific arrangement confers a unique reactivity profile, establishing it as a privileged scaffold for the construction of more complex, biologically active molecules.[1] This guide provides a comprehensive technical overview, synthesizing data from spectroscopic analysis, synthetic protocols, and biological evaluations to offer field-proven insights for professionals engaged in the pursuit of novel therapeutics.

Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The key identifiers and properties for CAS 169770-25-6 are summarized below.

| Property | Value | Source(s) |

| CAS Number | 169770-25-6 | [1][2][3][4] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | Methyl 4-nitro-1-methylimidazole-2-carboxylate | [6] |

| Molecular Formula | C₆H₇N₃O₄ | [1][2][6][7] |

| Molecular Weight | 185.14 g/mol | [1][3][6][7] |

| InChI Key | FZSWXFKGZZOIMM-UHFFFAOYSA-N | [1][3][5] |

| Physical Form | Solid | [3][8] |

| Melting Point | 157-158 °C | [4] |

| Purity | Typically ≥98% | [3][6][8] |

| Storage | Sealed in dry, 2-8°C | [3][6][8] |

Synthesis and Process Chemistry: A Strategic Approach

The synthesis of this compound can be achieved through several strategic routes. The choice of method is often dictated by the desired yield, purity, and scalability. Below, we detail a high-yield laboratory protocol and compare various synthetic strategies.

High-Yield Methanolysis Protocol

A robust and high-yielding synthesis involves the methanolysis of a trichloro-ethanone precursor.[2] This method is favored for its efficiency and straightforward purification.

Experimental Protocol:

-

Reaction Setup: To a reaction flask, add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone.

-

Solvent Addition: Introduce methanol (40 mL) to the flask.

-

Initial Heating: Heat the mixture to 40 °C and stir for 10 minutes to ensure dissolution and thermal equilibration.

-

Catalysis: Add a catalytic amount of sodium hydride (approx. 100 mg).

-

Expert Insight: Sodium hydride, a strong, non-nucleophilic base, is crucial here. It deprotonates methanol to form the sodium methoxide nucleophile in situ. This is a more potent nucleophile than methanol itself, driving the reaction to completion and ensuring the efficient displacement of the trichloromethyl group, thus ensuring complete methanolysis.[2]

-

-

Reaction Monitoring: Continue stirring at 40 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration. This procedure typically affords the target compound in a high yield of 94%.[2]

Caption: High-yield synthesis via catalyzed methanolysis.

Comparative Analysis of Synthetic Strategies

Several methods for preparing this compound have been documented, each with distinct advantages. The choice of strategy is a critical decision in the development pipeline, balancing yield, purity, and scalability.

| Synthesis Method | Typical Yield (%) | Regioselectivity | Key Advantage | Source |

| Direct Nitration | 60–75 | 85–90% C4 | Simplicity | [1] |

| Sequential Synthesis | 70–90 | >95% C4 | High purity and control | [1] |

| Copper(II) Nitrate Nitration | 78–82 | 90–93% C4 | Reduced reagent waste | [1] |

| Esterification | 85–90 | N/A | High conversion from acid | [1] |

| Methanolysis | ~94 | N/A | Excellent yield from precursor | [2] |

Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a synthetic intermediate intended for drug development.

Spectroscopic Data

The structure of the compound is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.[2]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.84 ppm | Singlet | 1H | Imidazole Ring Proton (Im-CH) |

| 4.18 ppm | Singlet | 3H | N-Methyl Protons (N-CH₃) |

| 3.93 ppm | Singlet | 3H | Ester Methyl Protons (O-CH₃) |

| Data acquired in CDCl₃. |

-

High-Resolution Mass Spectrometry (HRMS): EI-HRMS confirms the elemental composition.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.

Self-Validating HPLC Protocol:

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Detection: UV detection at 254 nm.[1]

-

Standard Preparation: Prepare a certified reference standard of CAS 169770-25-6 at a known concentration.

-

Sample Preparation: Prepare the synthesized sample at the same concentration.

-

Analysis: Inject both the standard and the sample. Purity is determined by comparing the peak area of the main analyte to the total area of all peaks.

-

Trustworthiness Pillar: The protocol's integrity is ensured by running a system suitability test (SST) before analysis. This involves multiple injections of the reference standard to verify that parameters like retention time, peak asymmetry, and theoretical plates are within acceptable limits, confirming the system is performing correctly before sample analysis. A purity level of ≥98% is achievable and expected.[1]

-

Chemical Reactivity and Role in Drug Design

The compound's utility stems from the distinct reactivity of its functional groups, making it a versatile building block for exploring structure-activity relationships (SAR).[1]

Caption: Reactivity sites and their application in synthesis.

-

The Nitro Group: This powerful electron-withdrawing group is the key to the compound's biological potential. In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates.[1] These intermediates can covalently modify and damage critical biomolecules like DNA and proteins, leading to cell death.[1]

-

The Carboxylate Ester: The ester at the 2-position serves multiple roles. It can act as a prodrug moiety, being hydrolyzed by cellular esterases to release an active carboxylic acid. Furthermore, it can be converted to amides or other functional groups, allowing for the facile generation of a library of derivatives for SAR studies.

Applications in Drug Discovery and Development

This compound is not merely a synthetic intermediate but a precursor to molecules with significant therapeutic potential.

Proposed Mechanism of Action as a Prodrug

The primary mechanism involves its role as a precursor to active metabolites that interfere with fundamental cellular processes.[1]

Caption: Bioactivation pathway from inactive prodrug to cytotoxic effect.

Therapeutic Potential

-

Antimicrobial and Antiparasitic Agents: The mechanism of reductive activation is highly effective against anaerobic organisms. Studies have shown that this compound and its derivatives exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional treatments like metronidazole.[1]

-

Anticancer Agents: The hypoxic microenvironment of solid tumors makes them prime targets for nitroimidazole-based compounds. Research indicates that this molecule can inhibit the proliferation of various cancer cell lines.[1] The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

-

Radiosensitizers: In cancer therapy, these compounds can also act as radiosensitizers. By depleting intracellular antioxidants, the reactive intermediates can enhance the cell-killing effects of ionizing radiation.[1]

Safety, Handling, and Regulatory Profile

As a chemical intermediate, proper handling is essential. The compound is classified as an irritant.[2][4]

-

Hazard Statements:

-

Precautionary Measures:

This compound is intended for research and development use only and is not for human or veterinary use.[1][6]

Conclusion and Future Outlook

This compound (CAS 169770-25-6) is a high-value, strategically functionalized molecule. Its predictable reactivity, well-characterized profile, and proven utility as a precursor for antimicrobial and anticancer agents make it an indispensable tool for drug discovery professionals. Future research will likely focus on expanding the library of derivatives built from this scaffold, exploring novel therapeutic targets, and optimizing its pharmacokinetic properties for clinical translation. Its role as a foundational building block in the development of next-generation therapeutics is firmly established.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 169770-25-6 [chemicalbook.com]

- 3. Methyl 1-Methyl-4-nitroimidazole-2-carboxylate | 169770-25-6 [sigmaaldrich.com]

- 4. 169770-25-6 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 169770-25-6 [sigmaaldrich.com]

- 6. achemtek.com [achemtek.com]

- 7. 169770-25-6 | CAS数据库 [m.chemicalbook.com]

- 8. Methyl 1-Methyl-4-nitroimidazole-2-carboxylate | 169770-25-6 [sigmaaldrich.com]

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate molecular weight

An In-Depth Technical Guide to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, characterization, potential applications, and safety considerations, offering field-proven insights for researchers and scientists.

Introduction: The Significance of a Nitroimidazole Scaffold

This compound belongs to the nitroimidazole class of compounds. Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[1] The core utility of these compounds often stems from the nitro group, which can be bioreductively activated under hypoxic conditions—a characteristic feature of solid tumors and anaerobic infections—to generate reactive radical species that damage cellular macromolecules.[1]

This specific molecule, with its methyl ester and N-methyl substitutions, serves as a versatile synthetic intermediate. Its structure provides multiple reaction sites, enabling chemists to build more complex molecules and explore structure-activity relationships (SAR) for novel therapeutic agents. Understanding the synthesis and properties of this foundational building block is therefore critical for its effective application in drug discovery pipelines.

Physicochemical and Structural Properties

The identity and purity of a compound are defined by its physical and chemical properties. This compound is characterized by the following key identifiers and properties.

| Property | Value | Source |

| Molecular Weight | 185.14 g/mol | [2] |

| Molecular Formula | C₆H₇N₃O₄ | [2][3] |

| CAS Number | 169770-25-6 | [2] |

| Melting Point | 157-158 °C | |

| Boiling Point (Predicted) | 345.0 ± 34.0 °C | [4] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [4] |

| InChI Key | FZSWXFKGZZOIMM-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CN1C=C(N=C1C(=O)OC)--INVALID-LINK--[O-] | [5] |

These quantitative data are fundamental for experimental design, enabling accurate molar calculations for synthesis and ensuring the compound meets specifications for further use.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved from a precursor, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone. The high yield of this reaction makes it a reliable method for laboratory-scale production.[3]

Experimental Protocol: Methanolysis for High-Yield Synthesis

This protocol describes the conversion of the trichloroethanone precursor to the final methyl ester product.

Step 1: Initial Setup

-

Add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone to a reaction flask.

-

Add 40 mL of methanol to the flask.

Step 2: Reaction Initiation

-

Heat the mixture to 40 °C.

-

Stir the mixture for 10 minutes to ensure dissolution and thermal equilibrium.

Step 3: Catalysis and Reaction

-

Carefully add a catalytic amount of sodium hydride (approx. 100 mg).

-

Expert Insight: Sodium hydride acts as a strong base, deprotonating methanol to form the sodium methoxide nucleophile. This is crucial for driving the methanolysis reaction to completion by attacking the carbonyl carbon of the trichloroethanone precursor.

-

-

Continue stirring the reaction mixture for 2 hours at 40 °C.

Step 4: Product Isolation

-

After 2 hours, filter the reaction mixture to remove any insoluble byproducts or unreacted starting material.

-

The filtrate contains the desired product, which can be further purified if necessary. This procedure typically affords the product in a high yield of 94%.[3]

Caption: A flowchart of the synthesis protocol.

Structural Validation and Characterization

Confirming the chemical structure of the synthesized product is a non-negotiable step for scientific integrity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard, powerful techniques for this purpose.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive information about the hydrogen atom environment in the molecule. For this compound in CDCl₃, the expected signals are:

-

δ 7.84 (s, 1H, Im-CH): A singlet corresponding to the single proton on the imidazole ring.

-

δ 4.18 (s, 3H, CH₃): A singlet for the three protons of the N-methyl group.

-

δ 3.93 (s, 3H, CH₃): A singlet for the three protons of the ester's methyl group.[3]

-

-

High-Resolution Mass Spectrometry (EI-HRMS): This technique provides a highly accurate mass-to-charge ratio (m/z), confirming the elemental composition.

-

Calculated m/z: 185.0437 for C₆H₇N₃O₄

-

Measured m/z: 185.0476[3] The close correlation between the calculated and measured values provides strong evidence for the correct molecular formula.

-

Applications in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a valuable building block for developing more complex drug candidates. The nitroimidazole core is a well-established pharmacophore with diverse therapeutic applications.[6]

Key Therapeutic Areas for Nitroimidazole Derivatives:

-

Antibacterial and Antiprotozoal Agents: Many nitroimidazole drugs are used to treat infections caused by anaerobic bacteria and protozoa.

-

Anticancer Agents: The hypoxic environment of many solid tumors makes them susceptible to drugs that are activated by nitroreductase enzymes.[1]

-

Radiosensitizers: These compounds can increase the sensitivity of tumor cells to radiation therapy.

The ester functional group on this specific molecule provides a convenient handle for further chemical modifications, such as amidation or reduction, to create libraries of new compounds for biological screening.

Caption: The role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[7][9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5] Keep the container tightly sealed. For long-term stability, storage in an inert atmosphere is recommended.[10]

-

Hazards: Related compounds are known to cause skin and eye irritation.[7] Some nitroaromatic compounds carry risks of mutagenicity, so exposure should be minimized.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yield synthesis protocol. Its true value lies in its potential as a versatile intermediate for the synthesis of novel, biologically active molecules. The established importance of the nitroimidazole scaffold in medicine ensures that this and related compounds will continue to be of high interest to researchers in drug development and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - CAS:169770-25-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 169770-25-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound [acrospharma.co.kr]

- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.fi [fishersci.fi]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Methyl 1H-imidazole-2-carboxylate | 17334-09-7 [sigmaaldrich.com]

The Multifaceted Biological Activities of 4-Nitroimidazole Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the diverse biological activities of 4-nitroimidazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action that underpin their therapeutic potential and provide detailed, field-proven methodologies for their evaluation.

Introduction: The Enduring Potential of the 4-Nitroimidazole Scaffold

The 4-nitroimidazole nucleus is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities. Historically recognized for their efficacy against anaerobic bacteria and parasites, their therapeutic reach has expanded to include promising anticancer and antitubercular properties.[1][2][3] The key to their activity lies in the electron-deficient nature of the nitro group, which underpins a unique mechanism of action initiated by bioreduction. This guide will dissect the chemical and biological intricacies of these derivatives, providing a comprehensive overview of their therapeutic applications and the experimental frameworks used to validate them.

The Core Mechanism: Bioreductive Activation and Cellular Havoc

The biological activity of 4-nitroimidazole derivatives is intrinsically linked to the reductive metabolism of the nitro group. This process is significantly more efficient in hypoxic or anaerobic environments, a characteristic feature of many pathogenic microorganisms and the core of solid tumors.[4][5][6]

The Reductive Cascade

Under low-oxygen conditions, intracellular reductases, such as nitroreductases found in susceptible organisms, donate electrons to the 4-nitroimidazole core.[4][] This initiates a cascade of events, leading to the formation of highly reactive intermediates.

DOT Script for Bioreductive Activation Pathway

References

- 1. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 4. lecturio.com [lecturio.com]

- 5. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benznidazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate: Physicochemical Properties, Synthesis, and Characterization

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

In the landscape of heterocyclic chemistry, nitroimidazoles represent a cornerstone scaffold, renowned for their diverse biological activities, particularly as antimicrobial and anticancer agents. The strategic placement of substituents on the imidazole ring allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on a specific, yet promising derivative: Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate . Our objective is to provide a comprehensive technical resource, moving beyond a simple data sheet to offer a deeper understanding of its synthesis, properties, and the scientific rationale behind its characterization. This document is designed to empower researchers in their endeavors to explore the potential of this and related nitroimidazole compounds in medicinal chemistry and drug discovery.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application, influencing everything from reaction kinetics to bioavailability. Here, we present the key physicochemical data for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇N₃O₄ | - |

| Molecular Weight | 185.14 g/mol | - |

| Melting Point | 157-158 °C | [1] |

| Boiling Point (Predicted) | 345.0 ± 34.0 °C | [1] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [1] |

| Solubility | While specific quantitative data for this compound is not readily available in the literature, nitroimidazole derivatives generally exhibit moderate solubility in polar organic solvents. Experimental determination is recommended for specific applications. | General knowledge on nitroimidazoles |

| Appearance | Expected to be a solid at room temperature. | Based on melting point |

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its carboxylic acid precursor. This approach allows for greater control over the final product and facilitates purification.

Step 1: Synthesis of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid

The foundational step involves the regioselective nitration of a suitable 1-methyl-1H-imidazole-2-carboxylic acid precursor. The choice of nitrating agent and reaction conditions is critical to favor the formation of the 4-nitro isomer.

Caption: Synthesis workflow for the carboxylic acid precursor.

Rationale: This protocol employs a classic electrophilic aromatic substitution (nitration) reaction. The use of a strong acid catalyst, such as sulfuric acid, protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-rich imidazole ring.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-imidazole-2-carboxylic acid in concentrated sulfuric acid at 0°C (ice bath).

-

Addition of Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Isolation: The precipitated product, 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid, can be collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Esterification to this compound

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is the Fischer esterification.

Caption: Fischer esterification for the synthesis of the final product.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield of the desired ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Setup: Suspend 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure.

-

Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible characterization is paramount in scientific research. The following are detailed, self-validating protocols for determining key physicochemical properties.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 1-2°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube by tapping the open end of the tube on the powder. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature approximately 15-20°C below the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Protocol 2: Solubility Determination (Qualitative)

Rationale: Understanding a compound's solubility in various solvents is essential for its purification, formulation, and biological testing. This protocol provides a systematic approach to qualitatively assess solubility.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: In a series of small, labeled test tubes, add approximately 10 mg of this compound to each.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent.

-

Mixing: Vigorously agitate each tube for at least 30 seconds using a vortex mixer or by flicking the tube.

-

Observation: Allow the tubes to stand for at least one minute and observe.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Validation: For borderline cases, a gentle warming of the solvent can be performed to assess temperature-dependent solubility. Ensure the solvent does not boil.

Spectral Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. For this compound, the following signals are expected:

-

A singlet for the proton on the imidazole ring (C5-H).

-

A singlet for the protons of the N-methyl group.

-

A singlet for the protons of the ester methyl group.

A reported ¹H NMR spectrum in CDCl₃ shows the following chemical shifts (δ): 7.84 (s, 1H, Im-CH), 4.18 (s, 3H, CH₃), and 3.93 (s, 3H, CH₃)[2].

¹³C NMR Spectroscopy

-

Carbons of the imidazole ring.

-

The carbonyl carbon of the ester group (typically in the range of 160-180 ppm).

-

The carbon of the N-methyl group.

-

The carbon of the ester methyl group.

For related 1-methyl-4-nitro-1H-imidazole derivatives, the imidazole ring carbons typically appear in the range of 120-150 ppm[3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

NO₂ stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C-N stretch: Absorptions in the fingerprint region.

-

C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular weight of a compound, which can be used to confirm its elemental composition. For this compound (C₆H₇N₃O₄), the calculated m/z value for the molecular ion [M]⁺ is 185.0437. An experimental EI-HRMS analysis has reported a measured value of 185.0476, which is in close agreement with the calculated value[2].

Potential Biological Activity: An Outlook

Nitroimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest potential for antimicrobial and cytotoxic activity.

The biological activity of nitroimidazoles is often linked to the reductive activation of the nitro group under hypoxic conditions, which are prevalent in anaerobic bacteria and solid tumors. This reduction leads to the formation of reactive intermediates that can damage cellular macromolecules such as DNA.

Several studies on related 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have demonstrated significant in-vitro antibacterial activity, particularly against Helicobacter pylori[4]. Furthermore, various imidazole-based compounds have been investigated for their cytotoxic effects against cancer cell lines[5].

Future research on this compound should include in-vitro screening against a panel of pathogenic bacteria and cancer cell lines to elucidate its specific biological activity profile.

Conclusion: A Platform for Further Innovation

This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. By detailing the scientific rationale behind the experimental protocols and providing a structured understanding of its molecular characteristics, we hope to facilitate further research and development in this area. The versatility of the nitroimidazole scaffold, combined with the potential for further modification at the ester functionality, presents a promising platform for the design and discovery of novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 169770-25-6 [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of nitroimidazole, it belongs to a class of compounds known for their antimicrobial and radiosensitizing properties. The precise structural elucidation and confirmation of such molecules are paramount for understanding their reactivity, mechanism of action, and for ensuring purity and quality in pharmaceutical preparations. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and essential toolkit for the unambiguous characterization of this molecule.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed to be a practical resource for researchers, offering not only the spectral data itself but also the underlying principles of the analytical techniques, detailed experimental protocols, and an in-depth interpretation of the spectral features. The causality behind experimental choices and the self-validating nature of the combined spectroscopic approach are emphasized throughout to ensure scientific integrity and trustworthiness.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with the conventional atom numbering used for spectral assignments, is presented below.

Figure 1: Molecular structure and atom numbering for this compound.

Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) within a molecule. Protons in different electronic environments will resonate at different frequencies when placed in a strong magnetic field and irradiated with radiofrequency waves. These differences in resonance frequency, known as chemical shifts (δ), are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS). The integration of the signal is proportional to the number of protons giving rise to that signal, and the splitting pattern (multiplicity) provides information about the number of neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring a high-quality ¹H NMR spectrum.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Causality in Protocol:

-

Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used because deuterium resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.

-

Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample. An inhomogeneous field would lead to broad, poorly resolved peaks, obscuring important structural information.

¹H NMR Spectral Data

The experimental ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃), is summarized below.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.84 | Singlet (s) | 1H | H5 (imidazole ring proton) |

| 4.18 | Singlet (s) | 3H | -COOCH₃ (ester methyl protons) |

| 3.93 | Singlet (s) | 3H | N-CH₃ (imidazole N-methyl protons) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides clear and unambiguous evidence for the structure of this compound.

-

δ 7.84 (s, 1H, H5): The singlet at 7.84 ppm corresponds to the single proton on the imidazole ring. Its downfield chemical shift is characteristic of protons attached to electron-deficient aromatic rings. The electron-withdrawing effects of the adjacent nitro group at C4 and the carboxylate group at C2 contribute to this deshielding. The signal appears as a singlet because there are no protons on adjacent carbon atoms to cause spin-spin coupling.

-

δ 4.18 (s, 3H, -COOCH₃): This singlet, integrating to three protons, is assigned to the methyl group of the ester functionality. The chemical shift is typical for protons on a methyl group attached to a carboxylate oxygen.

-

δ 3.93 (s, 3H, N-CH₃): The singlet at 3.93 ppm, also integrating to three protons, is assigned to the methyl group attached to the N1 position of the imidazole ring. The chemical shift is consistent with a methyl group bonded to a nitrogen atom within an aromatic heterocyclic system.

The simplicity of the spectrum, with three distinct singlets in a 1:3:3 integration ratio, perfectly matches the expected structure, confirming the presence and connectivity of all proton-bearing groups.

Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment. The typical chemical shift range for ¹³C is much larger than for ¹H (0-220 ppm), which generally results in a spectrum where each unique carbon atom gives a distinct signal. Standard ¹³C NMR spectra are proton-decoupled, meaning that all signals appear as singlets.

Experimental Protocol: ¹³C NMR Data Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a higher sample concentration and a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%).

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-162 | C8 (C=O) | Typical range for an ester carbonyl carbon. |

| ~147 | C4 | Strongly deshielded by the attached nitro group. Based on data for 1-methyl-4-nitro-1H-imidazole.[2] |

| ~138-140 | C2 | Deshielded due to attachment to two nitrogen atoms and the carboxylate group. |

| ~123-125 | C5 | The only carbon in the imidazole ring bonded to a hydrogen. Based on data for 1-methyl-4-nitro-1H-imidazole.[2] |

| ~53-55 | C9 (-COOCH₃) | Typical chemical shift for a methyl ester carbon. |

| ~34-36 | N-CH₃ | Typical chemical shift for an N-methyl carbon on an imidazole ring. Based on data for 1-methyl-4-nitro-1H-imidazole.[2] |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

-

Imidazole Ring Carbons (C2, C4, C5): The carbons of the imidazole ring are expected to resonate in the aromatic region of the spectrum. C4, being directly attached to the strongly electron-withdrawing nitro group, is predicted to be the most downfield of the ring carbons. C2 is also significantly deshielded by the two adjacent nitrogen atoms and the ester group. C5 is expected to be the most upfield of the ring carbons.

-

Carbonyl Carbon (C8): The ester carbonyl carbon is predicted to appear in the typical downfield region for such functionalities, around 160-162 ppm.

-

Methyl Carbons (C9 and N-CH₃): The two methyl carbons are expected to appear in the upfield region of the spectrum. The ester methyl carbon (C9) will likely be further downfield than the N-methyl carbon due to the deshielding effect of the adjacent oxygen atom.

Part 3: Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., C=O, N-O, C-H) vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The presence of specific absorption bands in the spectrum can be used to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR Data Acquisition

Modern IR spectroscopy is typically performed using a Fourier Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Figure 3: Workflow for FT-IR Spectroscopy using an ATR accessory.

Predicted IR Spectral Data

Based on the functional groups present in this compound, the following characteristic absorption bands are expected in the IR spectrum.[3][4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-3150 | Medium | C-H stretch | Imidazole ring C-H |

| ~2950-3000 | Medium | C-H stretch | Methyl C-H |

| ~1725-1740 | Strong | C=O stretch | Ester carbonyl |

| ~1520-1560 | Strong | Asymmetric N-O stretch | Nitro group |

| ~1340-1370 | Strong | Symmetric N-O stretch | Nitro group |

| ~1400-1500 | Medium | C=N and C=C stretch | Imidazole ring skeletal vibrations |

| ~1200-1300 | Strong | C-O stretch | Ester C-O |

Interpretation of the Predicted IR Spectrum

The IR spectrum provides a "fingerprint" of the functional groups within the molecule.

-

Nitro Group (NO₂): The most characteristic feature of a nitro compound is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5][7]

-

Ester Group (-COOCH₃): A strong, sharp absorption band between 1750-1735 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch.[6] Additionally, a strong band in the 1300-1000 cm⁻¹ region is expected for the C-O single bond stretch.[6]

-

Imidazole Ring: The aromatic C-H stretch of the imidazole ring is expected to appear just above 3000 cm⁻¹. The skeletal vibrations of the ring (C=C and C=N stretching) will contribute to absorptions in the 1600-1400 cm⁻¹ region.

-

Methyl Groups (-CH₃): The C-H stretching vibrations of the two methyl groups will appear in the 3000-2850 cm⁻¹ range.

Part 4: High-Resolution Mass Spectrometry (HRMS)

Theoretical Principles

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In High-Resolution Mass Spectrometry (HRMS), the m/z is measured with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of an ion, as the exact mass of an ion is unique to its specific combination of isotopes. Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and often fragmentation of the molecule. The unfragmented ion is known as the molecular ion (M⁺˙).

Experimental Protocol: HRMS Data Acquisition

A general protocol for HRMS analysis is as follows.

-

Sample Introduction: A dilute solution of the sample is introduced into the ion source of the mass spectrometer.

-

Ionization: The sample is ionized, for example, by Electron Ionization (EI).

-

Mass Analysis: The ions are separated based on their m/z ratio in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition.

HRMS Data

The experimental HRMS data for this compound is provided below.[1]

| Parameter | Value |

| Molecular Formula | C₆H₇N₃O₄ |

| Calculated m/z ([M]⁺) | 185.0437 |

| Measured m/z ([M]⁺) | 185.0476 |

Interpretation of the HRMS Data

The HRMS data provides definitive confirmation of the elemental composition of the molecule. The calculated exact mass for the molecular formula C₆H₇N₃O₄ is 185.0437 amu. The experimentally measured mass of the molecular ion was 185.0476 amu.[1] The excellent agreement between the calculated and measured values (within a few ppm) confirms that the elemental composition of the synthesized compound is indeed C₆H₇N₃O₄, which is consistent with the structure of this compound. This technique is a cornerstone of structural validation, providing a high degree of confidence in the molecular formula.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS provides a self-validating and unambiguous confirmation of its molecular structure.

-

¹H NMR confirms the presence and connectivity of the imidazole ring proton and the two distinct methyl groups.

-

¹³C NMR (predicted) elucidates the carbon framework of the molecule.

-

IR Spectroscopy (predicted) identifies the key functional groups, namely the nitro and ester moieties.

-

HRMS provides the exact elemental composition, confirming the molecular formula.

Together, these techniques form a robust analytical workflow that is indispensable for the characterization of novel chemical entities in research and drug development. This guide serves as a detailed reference for the interpretation of the spectroscopic data of this important nitroimidazole derivative, grounded in established scientific principles and experimental best practices.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

The Core Mechanism of Nitroimidazole-Based Compounds: A Technical Guide for Researchers

Abstract

Nitroimidazole-based compounds represent a cornerstone in the global fight against anaerobic bacterial and protozoal infections, with newer generation agents demonstrating potent activity against Mycobacterium tuberculosis. Their efficacy hinges on a fascinating and selective mechanism of action: reductive activation within the target pathogen. This technical guide provides an in-depth exploration of the molecular choreography that transforms these prodrugs into potent cytotoxic agents. We will dissect the enzymatic activation, the generation of reactive intermediates, the subsequent macromolecular damage, and the emerging mechanisms of resistance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of antimicrobial agents.

Introduction: The Enduring Significance of Nitroimidazoles

First introduced in the 1960s, nitroimidazoles have remained a vital part of our antimicrobial armamentarium.[1] Their spectrum of activity is broad, encompassing anaerobic Gram-positive and Gram-negative bacteria, as well as various protozoan parasites.[][3][4] The enduring clinical success of compounds like metronidazole, tinidazole, secnidazole, and ornidazole is a testament to their potent and selective cytotoxicity.[5][6][7][8] More recently, the development of nitroimidazoles such as delamanid and pretomanid has provided new hope in the treatment of multidrug-resistant tuberculosis (MDR-TB).[9][10][11]

The unifying feature of this drug class is its reliance on a unique bioactivation process that occurs preferentially in low-oxygen environments, rendering them selectively toxic to anaerobic and microaerophilic organisms.[][3] This guide will elucidate the fundamental principles governing their mechanism of action, providing a robust framework for future research and development in this field.

The Linchpin of Activity: Reductive Activation

Nitroimidazoles are administered as stable, relatively non-toxic prodrugs.[12][13][14] Their journey to becoming potent antimicrobials begins with passive diffusion into the microbial cell.[13][15] The key to their selective toxicity lies in the subsequent reductive activation of the nitro group, a process catalyzed by microbial enzymes that are either absent or have significantly lower activity in aerobic host cells.[][16]

The Role of Microbial Nitroreductases

The activation of nitroimidazoles is critically dependent on the presence of specific nitroreductases within the target pathogen.[14][16] These enzymes transfer electrons to the nitro group of the drug, initiating a cascade of reactions that generate cytotoxic intermediates.[13][17]

-

In Anaerobic Bacteria and Protozoa: In organisms like Bacteroides fragilis, Trichomonas vaginalis, and Giardia lamblia, the reduction is often mediated by pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[12][18] These low-redox-potential electron transport proteins are characteristic of anaerobic metabolism.[1]

-

In Mycobacterium tuberculosis: For newer generation nitroimidazoles like delamanid and pretomanid, activation is carried out by a deazaflavin (F420)-dependent nitroreductase (Ddn).[9][10][11] This enzyme is specific to mycobacteria and is essential for the drugs' antimycobacterial activity.[11][19]

The reduction of the nitro group creates a concentration gradient that facilitates the further uptake of the drug into the cell.[]

Generation of Reactive Intermediates

The single-electron reduction of the nitro group results in the formation of a highly reactive nitro radical anion.[12][21] This is the primary cytotoxic species responsible for the antimicrobial effects of nitroimidazoles.[22][23] Further reduction can lead to the formation of other reactive intermediates, including nitroso and hydroxylamine derivatives, as well as nitric oxide in the case of delamanid and pretomanid.[15][19][24]

The following diagram illustrates the general pathway of reductive activation:

Caption: Reductive activation pathway of nitroimidazoles within a microbial cell.

The Molecular Onslaught: Mechanisms of Cytotoxicity

Once activated, the reactive intermediates of nitroimidazoles unleash a multi-pronged attack on essential cellular components, ultimately leading to cell death.

DNA Damage: The Primary Target

The primary mechanism of cytotoxicity for most nitroimidazoles is the induction of extensive DNA damage.[][21][25][26] The highly reactive nitro radical anion and other intermediates can interact directly with DNA, causing a variety of lesions:

-

Strand Breaks: The reactive species can cause both single- and double-strand breaks in the DNA backbone.[16][21]

-

Loss of Helical Structure: The interaction of the intermediates with DNA can lead to a loss of the helical structure, disrupting DNA replication and transcription.[7][][23]

-

Covalent Adducts: The activated drug can form covalent adducts with DNA bases, further compromising its integrity.[27]

This widespread DNA damage overwhelms the cell's repair mechanisms, leading to catastrophic failure of cellular processes and ultimately, cell death.[8][]

A Dual Threat: Inhibition of Mycolic Acid Synthesis (Delamanid and Pretomanid)

In addition to inducing DNA damage through the generation of nitric oxide, delamanid and pretomanid possess a second, distinct mechanism of action against Mycobacterium tuberculosis.[9][10][11][19] A reactive intermediate metabolite formed during their activation inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[9][19][24] This disruption of the cell wall's integrity further contributes to the potent bactericidal activity of these drugs against both replicating and non-replicating mycobacteria.[28]

The following diagram outlines the dual mechanism of action of pretomanid:

Caption: Dual mechanism of action of pretomanid against M. tuberculosis.

Other Cellular Targets

While DNA is the primary target, the reactive intermediates of nitroimidazoles can also damage other vital cellular components, including proteins and enzymes involved in energy metabolism.[16] This broad-spectrum intracellular damage contributes to the overall cytotoxicity of these compounds.

The Rise of Resistance: Evasion of a Potent Weapon

Although resistance to nitroimidazoles remains relatively uncommon for many anaerobic infections, it is an emerging concern, particularly in the context of Trichomonas vaginalis and Helicobacter pylori.[14][18] The primary mechanisms of resistance revolve around decreased activation of the prodrug.

Altered Nitroreductase Activity

The most common mechanism of resistance is a decrease in the activity of the nitroreductase enzymes responsible for activating the drug.[14] This can occur through:

-

Downregulation of Gene Expression: Reduced expression of the genes encoding for nitroreductases (e.g., pfor, fdx) leads to lower levels of the activating enzyme.[18]

-

Gene Mutations: Mutations in the nitroreductase genes can result in the production of a non-functional or less efficient enzyme.[11] For delamanid and pretomanid, mutations in the genes of the F420 biosynthetic pathway can also confer resistance.[10][11]

Increased Drug Efflux and Decreased Uptake

In some cases, resistance has been associated with increased activity of efflux pumps that actively remove the drug from the cell, or decreased uptake of the drug.[13]

Reductive Inactivation

Certain bacteria possess alternative enzymatic pathways that can reduce the nitro group of the drug to a non-toxic amine derivative, effectively inactivating it.[14] The nim genes, for example, encode for reductases that confer resistance to 5-nitroimidazoles through this mechanism.[14][29]

Experimental Protocols for Mechanistic Studies

Investigating the mechanism of action of nitroimidazole-based compounds requires a combination of microbiological, biochemical, and molecular biology techniques. Below are representative protocols for key experiments.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a nitroimidazole compound that inhibits the visible growth of a target microorganism.

Methodology:

-

Prepare Inoculum: Culture the target microorganism under appropriate anaerobic or microaerophilic conditions to mid-log phase. Adjust the culture density to a standardized concentration (e.g., 0.5 McFarland standard).

-

Prepare Drug Dilutions: Prepare a serial two-fold dilution of the nitroimidazole compound in appropriate growth medium.

-

Inoculation: Inoculate each drug dilution with the standardized microbial suspension. Include a drug-free growth control and a sterility control.

-

Incubation: Incubate the cultures under appropriate anaerobic or microaerophilic conditions for a specified period (e.g., 24-48 hours).

-

Read Results: The MIC is the lowest concentration of the drug that shows no visible growth.

Protocol: Assessment of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)

Objective: To quantify DNA strand breaks in microbial cells exposed to a nitroimidazole compound.

Methodology:

-

Cell Treatment: Expose the target microbial cells to the nitroimidazole compound at various concentrations and for different durations. Include an untreated control.

-

Cell Lysis: Embed the treated cells in low-melting-point agarose on a microscope slide and lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA.

-

Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

-

Quantification: Analyze the comet images using appropriate software to measure parameters such as tail length and the percentage of DNA in the tail, which are proportional to the extent of DNA damage.[26]

Conclusion and Future Perspectives

The mechanism of action of nitroimidazole-based compounds is a compelling example of targeted chemotherapy. Their reliance on reductive activation by microbial enzymes provides a high degree of selectivity and potency. A thorough understanding of this mechanism is crucial for optimizing the use of existing drugs, combating the emergence of resistance, and designing the next generation of nitroimidazole-based therapeutics. Future research should focus on identifying novel microbial targets for these reactive intermediates, further elucidating the intricacies of resistance mechanisms, and exploring synergistic combinations with other antimicrobial agents to enhance their efficacy and durability.

References

- 1. academic.oup.com [academic.oup.com]

- 3. elearning.unimib.it [elearning.unimib.it]

- 4. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Tinidazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 9. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pretomanid - Wikipedia [en.wikipedia.org]

- 11. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metronidazole - Wikipedia [en.wikipedia.org]

- 13. lecturio.com [lecturio.com]

- 14. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]

- 15. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]

- 16. What is the mechanism of Secnidazole? [synapse.patsnap.com]

- 17. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 18. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 21. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 24. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 25. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Base specific interaction of reductively activated nitroimidazoles with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Introduction

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the nitroimidazole class, it holds potential for various therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility in common solvents, is a critical prerequisite for its successful application in research and formulation. This guide provides an in-depth analysis of the solubility characteristics of this compound, outlines a robust experimental protocol for its determination, and offers insights into the underlying chemical principles governing its behavior in various solvent systems.

Physicochemical Properties and Predicted Solubility

A comprehensive understanding of the molecular structure of this compound provides a foundation for predicting its solubility. The molecule possesses several key functional groups that dictate its interaction with different solvents:

-

A polar nitro group (-NO2): This group is a strong electron-withdrawing group and contributes significantly to the molecule's polarity.

-

An ester group (-COOCH3): This group can act as a hydrogen bond acceptor.

-

An imidazole ring: This aromatic heterocyclic ring system contains two nitrogen atoms, one of which can act as a hydrogen bond acceptor.

-

Two methyl groups (-CH3): These nonpolar groups contribute to the lipophilicity of the molecule.

Based on these structural features, we can apply the fundamental principle of "like dissolves like" to predict the solubility of this compound in a range of common laboratory solvents.

Predicted Solubility in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Limited in Water; Soluble in Methanol/Ethanol | The presence of polar nitro and ester groups allows for some interaction with water, but the overall molecule has significant nonpolar character, limiting aqueous solubility. Alcohols like methanol and ethanol are better solvents due to their ability to engage in hydrogen bonding and solvate both the polar and nonpolar regions of the molecule. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents are highly polar and can effectively solvate the polar nitro and ester functional groups through dipole-dipole interactions. DMSO and DMF are particularly good solvents for a wide range of organic compounds. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Low to Insoluble | The significant polarity of the nitro and ester groups makes it difficult for nonpolar solvents, which primarily interact through weaker van der Waals forces, to effectively solvate the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can offer a balance for solvating the different regions of the molecule. |

Disclaimer: The predicted solubility is based on theoretical principles and data from structurally related compounds. Experimental verification is essential for precise quantitative values.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a well-designed experimental protocol is crucial. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1]

The Shake-Flask Method: A Self-Validating System

The underlying principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent at a controlled temperature. This is achieved by adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient time to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the optimal equilibration time. Equilibrium is reached when the concentration of the dissolved compound no longer increases over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could interfere with the analysis.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration standards.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Develop an appropriate HPLC method. For nitroimidazole compounds, a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate) and UV detection is often a good starting point.[2][3]

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Safety Precautions

As with any chemical compound, proper safety precautions must be observed when handling this compound and related nitroimidazole compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4][7]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5][6]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6][7]

Conclusion

References

- 1. This compound | 169770-25-6 [chemicalbook.com]

- 2. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]

- 3. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Introduction

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its structural motifs are present in various bioactive molecules. This document provides a comprehensive, in-depth guide for its synthesis, commencing from the readily available starting material, 4-nitroimidazole.

The synthetic strategy detailed herein is a multi-step process designed for robustness and scalability in a research laboratory setting. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and guidance for characterization and purification. This guide is intended for researchers and scientists with a foundational understanding of synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step sequence. This pathway begins with the N-methylation of 4-nitroimidazole, followed by the introduction of a trichloroacetyl group at the C2 position of the imidazole ring. The final step involves the methanolysis of the trichloroacetyl intermediate to yield the desired methyl ester.

Caption: Overall synthetic workflow.

Detailed Synthetic Protocols

Step 1: Synthesis of 1-methyl-4-nitro-1H-imidazole

This initial step involves the regioselective N-methylation of 4-nitroimidazole. The use of a suitable methylating agent in the presence of a base ensures the preferential formation of the N1-methylated product.

Rationale for Experimental Choices:

-

Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the imidazole nitrogen, facilitating nucleophilic attack on the methylating agent.

-

Solvent (Acetonitrile): Acetonitrile (CH₃CN) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and does not interfere with the nucleophilic substitution.

-

Temperature: Heating the reaction to 60°C significantly improves the reaction rate and yield.[1][2]

Protocol:

-

To a solution of 4-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).

-

Stir the mixture for 15 minutes at room temperature.

-

Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-